(Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine is a compound that features a piperidine ring, a cyclobutylmethyl group, and a methyl group. Piperidine derivatives are widely recognized for their significance in medicinal chemistry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine typically involves the reaction of piperidine with cyclobutylmethyl chloride and methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process might include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated piperidine derivatives.
Scientific Research Applications
(Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple heterocyclic amine with a wide range of biological activities.
Cyclobutylmethylamine: A compound with a cyclobutyl group attached to a methylamine.
N-Methylpiperidine: A methylated derivative of piperidine with distinct chemical properties.
Uniqueness
(Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine is unique due to its combination of a piperidine ring, a cyclobutylmethyl group, and a methyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C12H24N2 |
---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
1-cyclobutyl-N-methyl-N-(piperidin-4-ylmethyl)methanamine |
InChI |
InChI=1S/C12H24N2/c1-14(9-11-3-2-4-11)10-12-5-7-13-8-6-12/h11-13H,2-10H2,1H3 |
InChI Key |
LJAXUIJWILLYNK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCC1)CC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.